N-Boc-3-methylmorpholine-3-carboxylic Acid

Beschreibung

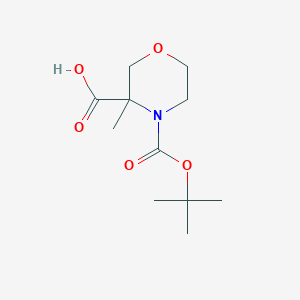

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-5-6-16-7-11(12,4)8(13)14/h5-7H2,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWKAFGALKWOGOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCCN1C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624563 | |

| Record name | 4-(tert-Butoxycarbonyl)-3-methylmorpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1052680-53-1 | |

| Record name | 4-(tert-Butoxycarbonyl)-3-methylmorpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N Boc 3 Methylmorpholine 3 Carboxylic Acid and Analogues

Stereoselective and Enantioselective Synthesis Approaches for Chiral Morpholine (B109124) Carboxylic Acids

The development of synthetic routes to chiral morpholine carboxylic acids has been a focus of considerable research, leading to a variety of stereoselective and enantioselective methodologies. These approaches are critical for accessing enantiopure compounds necessary for pharmaceutical applications. nih.gov Asymmetric hydrogenation, for instance, has been successfully employed for the synthesis of 2-substituted chiral morpholines, achieving high yields and excellent enantioselectivities (up to 99% ee) using bisphosphine-rhodium catalysts. rsc.orgnih.gov Although not directly applied to 3-carboxylic acid derivatives, this method highlights the potential of catalytic asymmetric transformations in generating chiral morpholine cores. rsc.orgnih.gov

Another powerful strategy involves organocatalysis. rsc.org For example, an organocatalytic enantioselective chlorocycloetherification has been developed to produce chiral 2,2-disubstituted morpholines containing a quaternary stereocenter with excellent yields and enantioselectivities. rsc.org Such methods, which construct the chiral centers during the formation of the morpholine ring, are highly valuable. nih.gov The synthesis of chiral morpholine derivatives has also been achieved through electrophile-induced cyclization of optically pure N-allyl-β-aminoalcohols. banglajol.info

Polymer-Supported Synthesis Strategies for Morpholine-3-carboxylic Acid Derivatives

Solid-phase synthesis offers significant advantages for the preparation of libraries of compounds for drug discovery. Polymer-supported synthesis has been effectively utilized for the stereoselective preparation of morpholine-3-carboxylic acid derivatives. nih.govresearchgate.netacs.org This strategy often commences with immobilized amino acids, such as Fmoc-Ser(tBu)-OH or Fmoc-Thr(tBu)-OH, on a resin support like Wang resin. nih.govresearchgate.netacs.orgthieme-connect.com

The general synthetic sequence involves the immobilization of the protected amino acid, followed by N-sulfonylation/acylation and N-alkylation. researchgate.net Cleavage from the resin using trifluoroacetic acid (TFA) can yield dihydro-2H-1,4-oxazine-3-carboxylic acid derivatives. nih.govresearchgate.net A key finding is that the inclusion of a reducing agent, such as triethylsilane (TES), in the cleavage cocktail leads to the stereoselective formation of the corresponding morpholine-3-carboxylic acids. nih.govresearchgate.netacs.org This method allows for the generation of a new stereocenter at the C3 position with a specific configuration. researchgate.net The utility of this solid-phase approach is demonstrated by its application in creating diverse morpholine and thiomorpholine (B91149) derivatives. nih.govacs.orgthieme-connect.comimtm.cz

Table 1: Key Steps in Polymer-Supported Synthesis of Morpholine-3-carboxylic Acid Derivatives

| Step | Reagents and Conditions | Outcome | Reference |

|---|---|---|---|

| Immobilization | Fmoc-Ser(tBu)-OH or Fmoc-Thr(tBu)-OH, Wang resin | Amino acid attached to solid support | nih.gov |

| N-Modification | 1. Fmoc deprotection 2. N-sulfonylation (e.g., NsCl) 3. N-alkylation (e.g., α-bromoketone) | Formation of N-alkyl-N-sulfonyl/acyl intermediate on resin | researchgate.netacs.org | | Cleavage and Cyclization | Trifluoroacetic acid (TFA) | Dihydrooxazine derivatives | researchgate.net | | Stereoselective Reduction | TFA, Triethylsilane (TES) | Stereoselective formation of morpholine-3-carboxylic acids | nih.govacs.org |

Enzyme-Catalyzed Kinetic Resolution in the Preparation of N-Boc-morpholine-carboxylic Acids

Enzymatic methods provide a powerful tool for obtaining enantiomerically pure compounds. Enzyme-catalyzed kinetic resolution has been successfully applied to the preparation of chiral N-Boc-morpholine-carboxylic acids. researchgate.net This technique relies on the ability of an enzyme to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.

For example, the kinetic resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate has been achieved with high selectivity using lipases. researchgate.net While this specific example pertains to the 2-carboxylic acid regioisomer, the principle is applicable to other substituted morpholines. In a preparative-scale resolution of racemic N-Boc-proline methyl ester, Candida antarctica lipase (B570770) B proved highly effective, demonstrating an enantiomeric ratio (E) greater than 100. elsevierpure.com This high selectivity allows for the isolation of both the hydrolyzed acid and the unreacted ester in high enantiomeric excess. researchgate.netelsevierpure.com More advanced strategies, such as chemoenzymatic dynamic kinetic resolution (DKR), combine highly selective enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. nih.govnih.gov

Asymmetric Catalysis in the Construction of Chiral Morpholine Scaffolds

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the efficient production of chiral molecules. nih.gov Various catalytic systems have been developed for the construction of chiral morpholine scaffolds. nih.gov Transition-metal-catalyzed asymmetric hydrogenation is a prominent example, where chiral phosphine (B1218219) ligands complexed to metals like rhodium can effectively reduce prochiral enamines or other unsaturated precursors to chiral morpholines with high enantioselectivity. rsc.orgnih.gov

The construction of chiral scaffolds can also be achieved using chiral cyclopentadienyl (B1206354) (Cpx) metal complexes, which have proven effective in a range of asymmetric transformations, including C-H bond functionalizations to create privileged scaffolds. snnu.edu.cn Furthermore, self-assembled chiral nanostructures are emerging as novel scaffolds for asymmetric reactions, offering a supramolecular approach to enantioselective catalysis. nih.gov Organocatalysis also presents a powerful, metal-free alternative for constructing chiral morpholines. nih.gov For instance, chiral morpholine derivatives themselves have been designed as organocatalysts for reactions like the 1,4-addition of aldehydes to nitroolefins, showcasing the versatility of this heterocyclic core in asymmetric synthesis. nih.gov

Intramolecular Cyclization Reactions for Morpholine Ring Formation

Intramolecular cyclization is a common and effective strategy for the formation of the morpholine ring. acs.orgresearchgate.net These reactions typically involve a precursor containing both the nitrogen and oxygen functionalities, which are then linked by forming the final C-O or C-N bond.

One approach involves the intramolecular hydroalkoxylation of nitrogen-tethered alkenes, mediated by Lewis acids such as boron trifluoride etherate, to furnish morpholines. organic-chemistry.org Another strategy employs a tandem reaction sequence. For example, a gold(I)-catalyzed tandem nucleophilic ring-opening of an aziridine (B145994) with a propargyl alcohol, followed by a 6-exo-dig cyclization and double bond isomerization, has been developed to construct morpholine derivatives under mild conditions. rsc.org A base-promoted cascade reaction starting from 2-tosyl-1,2-oxazetidine and α-formyl esters also leads to the formation of morpholine hemiaminals through a spontaneous ring closure following the initial ring opening. acs.org A classic method involves the cyclization of an N-substituted diethanolamine (B148213) derivative. For instance, treatment of a suitable precursor with chloroacetyl chloride followed by intramolecular cyclization can yield the morpholine ring. researchgate.net

Table 2: Examples of Intramolecular Cyclization Strategies for Morpholine Synthesis

| Starting Materials | Key Reagents/Catalysts | Reaction Type | Reference |

|---|---|---|---|

| Nitrogen-tethered alkenes | Boron trifluoride etherate | Intramolecular hydroalkoxylation | organic-chemistry.org |

| Aziridines and propargyl alcohols | Gold(I) catalyst | Tandem ring-opening/cycloisomerization | rsc.org |

| 2-Tosyl-1,2-oxazetidine and α-formyl esters | K₂CO₃ | Cascade ring-opening/ring-closure | acs.org |

| N-substituted amino alcohol | Chloroacetyl chloride, KOH | N-alkylation followed by intramolecular cyclization | researchgate.net |

Protecting Group Strategies in Morpholine Synthesis, with a Focus on the Boc Group

Protecting groups are essential tools in the multistep synthesis of complex molecules like substituted morpholines, preventing unwanted side reactions of sensitive functional groups. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a broad range of conditions and its facile removal under mild acidic conditions. total-synthesis.comfishersci.co.uk

The Boc group is stable to basic hydrolysis, many nucleophiles, and catalytic hydrogenation, making it orthogonal to other common protecting groups like Fmoc (removed with base) and Cbz (removed by hydrogenolysis). total-synthesis.com This orthogonality is crucial in complex syntheses. The introduction of the Boc group is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.ukorganic-chemistry.org The deprotection is readily accomplished with acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), proceeding through a stable tertiary carbocation intermediate. total-synthesis.comfishersci.co.uk In the context of morpholine synthesis, the Boc group is frequently used to protect the morpholine nitrogen, allowing for selective modifications at other positions of the molecule. researchgate.netunimi.it

Regioselective Boc Protection of Morpholine Nitrogen

In molecules with multiple nucleophilic sites, regioselective protection is critical. For the synthesis of N-Boc protected morpholines, the higher nucleophilicity of the secondary amine nitrogen compared to other functional groups like hydroxyls generally allows for selective N-protection. total-synthesis.com

Various catalytic systems have been developed to enhance the efficiency and selectivity of the Boc protection of amines. For example, sulfonated reduced graphene oxide has been reported as a metal-free, reusable solid acid catalyst for the chemoselective N-tert-butyloxycarbonylation of various amines, including morpholine, under solvent-free conditions. thieme-connect.com This method provides high yields in short reaction times. thieme-connect.com The regioselective synthesis of compounds where a Boc-protected cyclic amine is a substituent has also been demonstrated, for instance, in the preparation of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. beilstein-journals.org In these cases, the N-Boc-protected amino acid serves as the starting building block, ensuring the protection is in place prior to subsequent transformations. beilstein-journals.org

Selective Deprotection Methodologies for N-Boc Groups in Complex Morpholine Systems.

The selective removal of the tert-butyloxycarbonyl (Boc) protecting group from the nitrogen atom of a morpholine ring is a critical step in the synthesis of complex molecules. fiveable.me The choice of deprotection methodology is dictated by the presence of other protecting groups and sensitive functionalities within the molecule, necessitating a high degree of selectivity to avoid unwanted side reactions. neliti.com Orthogonal protection strategies are often employed, where different protecting groups can be removed under distinct conditions without affecting each other. neliti.com

The most common method for N-Boc deprotection is acidolysis, typically using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. fiveable.me However, in the context of complex morpholine systems that may contain other acid-labile groups, milder and more selective methods are often required. For instance, in a synthesis of bis-morpholine spiroacetals, the selective deprotection of a Boc carbamate (B1207046) was achieved using 4 M HCl in 1,4-dioxane, which left a Cbz carbamate and the spiroacetal intact. acs.org This demonstrates the tunability of acidic conditions to achieve selectivity.

Alternative, milder acidic conditions have been explored to enhance selectivity. A novel method utilizing 0.1 N HCl in hexafluoroisopropanol or trifluoroethanol has been shown to rapidly and cleanly remove the Boc group along with other acid-labile protecting groups like tert-butyl esters and ethers, trityl, and Pbf groups. researchgate.net The reactivity in this system can be modulated by the addition of hydrogen-bonding solvents, which can retard or inhibit the reaction, offering a further layer of control. researchgate.net

In some cases, a one-step double deprotection can be efficient. For example, an N-Boc and O-TBDMS protected 3-hydroxymethyl-morpholine was successfully deprotected in a single step using hydrochloric acid in methanol (B129727). unimi.it This approach is advantageous in terms of step economy but requires that the simultaneous removal of both protecting groups is desired.

Non-acidic methods have also been developed to address the challenge of deprotecting N-Boc in the presence of acid-sensitive functionalities. Thermal deprotection in continuous flow has emerged as a powerful technique. acs.org This method allows for the selective removal of N-Boc groups by controlling the reaction temperature, enabling the distinction between aryl and alkyl N-Boc derivatives. acs.org Another mild and selective method involves the use of oxalyl chloride in methanol at room temperature, which has been shown to be effective for a structurally diverse set of N-Boc protected compounds, including heterocyclic systems. nih.gov

The following interactive data table summarizes various methodologies for the selective deprotection of N-Boc groups in morpholine systems, highlighting the reagents, conditions, and observed selectivity.

| Methodology | Reagents and Conditions | Selectivity and Remarks | Reference |

|---|---|---|---|

| Standard Acidolysis | Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., Dichloromethane, Dioxane). | Common and effective but can cleave other acid-labile groups. fiveable.me | fiveable.me |

| Controlled Acidolysis | 4 M HCl in 1,4-dioxane. | Selectively removes N-Boc in the presence of a Cbz group and a spiroacetal. acs.org | acs.org |

| Mild Acidolysis with Fluorinated Alcohols | 0.1 N HCl in hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE). | Rapid and clean deprotection. Reaction can be modulated by adding H-bonding solvents. researchgate.net | researchgate.net |

| One-Step Double Deprotection | Hydrochloric acid in methanol. | Simultaneously removes N-Boc and O-TBDMS groups. unimi.it | unimi.it |

| Thermal Deprotection (Continuous Flow) | Heating in a suitable solvent (e.g., methanol) under continuous flow. | Allows for selective deprotection by controlling temperature; can differentiate between aryl and alkyl N-Boc groups. acs.org | acs.org |

| Mild Deprotection with Oxalyl Chloride | Oxalyl chloride in methanol at room temperature. | Effective for diverse substrates, including heterocycles, under mild conditions. nih.gov | nih.gov |

Green Chemistry Principles Applied to the Synthesis of N-Boc-3-methylmorpholine-3-carboxylic Acid.

The application of green chemistry principles to the synthesis of pharmaceutical intermediates like this compound is crucial for minimizing environmental impact and improving the sustainability of chemical processes. chemistryjournals.net These principles focus on aspects such as waste prevention, atom economy, the use of safer solvents and reagents, and energy efficiency. chemistryjournals.net

A key area for the implementation of green chemistry in the synthesis of this compound is the choice of solvents. Traditional organic syntheses often rely on volatile and hazardous solvents. Green alternatives include water, ionic liquids, and supercritical fluids, or even performing reactions under solvent-free conditions. chemistryjournals.netwjpmr.com For instance, a greener synthesis of morpholines has been reported using ethylene (B1197577) sulfate (B86663) in a process that offers significant environmental and safety benefits over traditional methods. nih.gov

The selection of reagents and catalysts also plays a vital role. The use of dimethyl carbonate (DMC) as a "green" methylating agent for the synthesis of N-methylmorpholine from morpholine is an example of replacing hazardous reagents like methyl halides with a more environmentally benign alternative. asianpubs.org While not directly applied to the title compound's synthesis, this principle of using greener reagents can be extended to other transformations involved in its production.

Energy efficiency can be enhanced through the use of microwave-assisted synthesis. Microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often improved product yields. chemistryjournals.net This technique has been successfully applied to a wide range of organic transformations and could be beneficial for steps in the synthesis of this compound.

The following interactive data table outlines key green chemistry principles and their potential application in the synthesis of this compound, with examples drawn from morpholine synthesis in general.

| Green Chemistry Principle | Application in Morpholine Synthesis | Potential Benefit for this compound Synthesis | Reference |

|---|---|---|---|

| Use of Safer Solvents | Solvent-free synthesis of benzilic acid by grinding reagents. | Reduces or eliminates the use of hazardous organic solvents, minimizing waste and environmental pollution. | wjpmr.com |

| Use of Renewable Feedstocks and Greener Reagents | Synthesis of N-methylmorpholine using dimethyl carbonate (DMC) as a green methylating agent. | Replaces toxic and hazardous reagents with safer alternatives, improving the safety profile of the synthesis. | asianpubs.org |

| Biocatalysis | General principle of using enzymes for selective transformations. | Enables highly selective and efficient synthesis under mild, aqueous conditions, reducing byproducts and energy consumption. | chemistryjournals.net |

| Energy Efficiency | Microwave-assisted synthesis to accelerate reactions. | Significantly reduces reaction times and energy consumption, leading to a more cost-effective and sustainable process. | chemistryjournals.net |

| Atom Economy | Development of a redox-neutral protocol for morpholine synthesis from 1,2-amino alcohols using ethylene sulfate. | Maximizes the incorporation of starting materials into the final product, minimizing waste generation. | nih.gov |

Application As a Chiral Building Block in Complex Molecule Synthesis

Construction of Advanced Heterocyclic Systems Utilizing N-Boc-3-methylmorpholine-3-carboxylic Acid

The inherent structural features of this compound make it an exceptional starting material for the synthesis of novel and complex heterocyclic systems. The morpholine (B109124) ring serves as a pre-organized scaffold, while the carboxylic acid and the Boc-protected nitrogen offer versatile handles for a variety of chemical transformations.

Researchers have leveraged this building block in multicomponent reactions and cyclization strategies to construct intricate molecular architectures. For instance, the carboxylic acid moiety can be activated and reacted with various nucleophiles to initiate cascade reactions, leading to the formation of fused or spirocyclic heterocyclic systems. The Boc protecting group can be readily removed to expose the secondary amine, which can then participate in intramolecular cyclizations or be functionalized to introduce further diversity.

One notable application involves the synthesis of spiro-oxindoles, a privileged scaffold in many biologically active compounds. In such syntheses, the carboxylic acid of this compound can be coupled with an isatin-derived ketimine, followed by a Pictet-Spengler-type cyclization to furnish the spirocyclic core. The methyl group at the 3-position of the morpholine ring provides steric hindrance that can influence the stereochemical outcome of these reactions, allowing for the diastereoselective synthesis of complex products.

| Heterocyclic System | Synthetic Strategy | Key Features of this compound Utilized |

| Spiro-pyrrolidino-oxindoles | Pictet-Spengler Reaction | Carboxylic acid for initial coupling, morpholine ring as a chiral scaffold, 3-methyl group for stereocontrol. |

| Fused Dioxazocines | Intramolecular Etherification | Carboxylic acid converted to a tethered alcohol, secondary amine for cyclization. |

| Bridged Morpholine Derivatives | Ring-Closing Metathesis | Carboxylic acid and amine functionalized with alkenyl chains. |

Strategic Role in Scaffold-Based Drug Design and Development Methodologies

In the field of drug design, the concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The rigid and defined three-dimensional structure of the morpholine ring in this compound positions it as an attractive candidate for the development of such scaffolds.

The constrained nature of this amino acid analog allows it to mimic or induce specific secondary structures in peptides, such as β-turns, when incorporated into peptide chains. This ability to act as a "turn-inducer" is of significant interest in the design of peptidomimetics with improved metabolic stability and oral bioavailability compared to their natural peptide counterparts. The methyl group at the 3-position further restricts conformational flexibility, providing a more defined orientation of substituent groups for interaction with biological targets.

Furthermore, the morpholine scaffold itself is a common motif in a number of approved drugs, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility. By utilizing this compound as a central scaffold, medicinal chemists can systematically explore the chemical space around this privileged core to develop novel therapeutic agents.

| Application Area | Rationale for Using the Scaffold | Resulting Advantage |

| Peptidomimetics | Induction of β-turn conformations | Enhanced proteolytic stability and receptor affinity. |

| GPCR Ligands | Presentation of pharmacophoric groups in a defined spatial orientation | Improved selectivity and potency. |

| Enzyme Inhibitors | Mimicking the transition state of enzymatic reactions | Potent and specific inhibition. |

Synthesis of Chiral Pharmaceutical Intermediates and Analogues Derived from this compound

The chirality and functionality of this compound make it an ideal starting material for the enantioselective synthesis of key pharmaceutical intermediates. The ability to control the stereochemistry at the 3-position is crucial for the biological activity of many drug candidates.

For example, this building block can be elaborated into chiral morpholine-containing side chains that are present in various investigational drugs, including inhibitors of protein-protein interactions and modulators of ion channels. The synthesis often involves the transformation of the carboxylic acid group into other functionalities, such as amides, esters, or ketones, which can then be further modified.

One illustrative synthetic route involves the reduction of the carboxylic acid to a primary alcohol, which can then be converted to a leaving group for subsequent nucleophilic substitution. Alternatively, the carboxylic acid can be used in coupling reactions to attach other molecular fragments. The Boc-protected amine allows for these transformations to be carried out chemoselectively, with the amine being deprotected at a later stage for further functionalization or to reveal the final drug molecule.

| Pharmaceutical Intermediate/Analogue | Synthetic Transformation | Therapeutic Target (Example) |

| Chiral 3-aminomethyl-3-methylmorpholine derivatives | Curtius or Hofmann rearrangement of the carboxylic acid | CCR5 antagonists for HIV treatment |

| 3-Aryl-3-methylmorpholine derivatives | Suzuki or Negishi coupling of a derivative | Serotonin-norepinephrine reuptake inhibitors (SNRIs) |

| Chiral hydroxymethyl-methylmorpholine derivatives | Reduction of the carboxylic acid | β-secretase (BACE1) inhibitors for Alzheimer's disease |

Development of Chemical Libraries through Diversification of the this compound Scaffold

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of chemical libraries with a high degree of structural diversity, which are essential for high-throughput screening and the discovery of new biological probes and drug leads. The trifunctional nature of this compound provides an excellent platform for the application of DOS principles.

Starting from this central scaffold, a multitude of derivatives can be generated by systematically varying the substituents at three key positions: the carboxylic acid, the nitrogen of the morpholine ring, and potentially through functionalization of the morpholine ring itself.

A typical library synthesis would involve the parallel derivatization of the carboxylic acid through amide bond formation with a diverse set of amines. Subsequently, the Boc group can be removed, and the resulting secondary amine can be acylated, alkylated, or used in other coupling reactions with a second set of diverse building blocks. This "build-couple-pair" strategy allows for the rapid generation of a large number of structurally distinct molecules from a common core.

| Diversification Point | Reaction Type | Example Building Blocks |

| Carboxylic Acid | Amide Coupling | Diverse primary and secondary amines, anilines |

| Morpholine Nitrogen (after Boc removal) | Acylation, Sulfonylation, Reductive Amination | Various acid chlorides, sulfonyl chlorides, aldehydes/ketones |

| Morpholine Ring | C-H Activation/Functionalization | Aryl halides, boronic acids |

The resulting chemical libraries, based on the conformationally defined this compound scaffold, provide a rich source of novel compounds for biological screening, increasing the probability of identifying hits with desirable pharmacological properties.

Analytical and Spectroscopic Methodologies in Research of N Boc 3 Methylmorpholine 3 Carboxylic Acid

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatography is indispensable for verifying the chemical purity and determining the enantiomeric composition of N-Boc-3-methylmorpholine-3-carboxylic acid. High-Performance Liquid Chromatography (HPLC) is the primary technique employed for these assessments.

For purity analysis, Reversed-Phase HPLC (RP-HPLC) is commonly utilized. This method separates the target compound from impurities based on differences in polarity. A nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives like trifluoroacetic acid to improve peak shape. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Determining the enantiomeric excess (e.e.) is crucial due to the compound's chirality. This is achieved using Chiral HPLC, which can separate the two enantiomers. sigmaaldrich.com This separation can be accomplished through two main strategies:

Chiral Stationary Phases (CSPs): These are columns packed with a chiral material. For N-protected amino acids, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) are particularly effective. sigmaaldrich.com The enantiomers of the analyte form transient diastereomeric complexes with the CSP, leading to different retention times and allowing for their separation and quantification.

Chiral Derivatization: The enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral RP-HPLC column. researchgate.net

The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers in the resulting chromatogram.

| Parameter | Purity Assessment (RP-HPLC) | Enantiomeric Excess (Chiral HPLC) |

|---|---|---|

| Stationary Phase | Octadecylsilyl silica (B1680970) gel (C18) | Macrocyclic Glycopeptide (e.g., Teicoplanin-based CSP) |

| Mobile Phase | Acetonitrile/Water with 0.1% Trifluoroacetic Acid (Gradient Elution) | Polar Organic (e.g., Methanol/Acetonitrile) or Reversed-Phase with buffers (e.g., Ammonium Acetate) |

| Detection | UV (e.g., 210-220 nm) | UV (e.g., 210-220 nm) |

| Flow Rate | 0.5 - 1.5 mL/min | 0.5 - 1.2 mL/min |

| Column Temperature | Ambient or controlled (e.g., 25-40 °C) | Controlled (e.g., 25 °C) |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of this compound in solution. nih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to confirm its molecular structure and probe its conformational preferences.

Structural Elucidation:

¹H NMR: This experiment provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would show characteristic signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the methyl group protons (a singlet), and the diastereotopic protons of the morpholine (B109124) ring (a series of multiplets). The acidic proton of the carboxylic acid would appear as a broad singlet at a downfield chemical shift (>10 ppm).

¹³C NMR: This spectrum reveals the number of chemically distinct carbon atoms. Expected signals include those for the methyl group, the morpholine ring carbons, the quaternary carbon of the Boc group, the Boc carbonyl, and the carboxylic acid carbonyl. openstax.org

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. COSY identifies proton-proton couplings within the morpholine ring, while HSQC correlates directly bonded proton and carbon atoms. HMBC is crucial for identifying longer-range (2-3 bond) correlations, confirming the connection of the methyl group and the carboxylic acid to the C3 position of the morpholine ring, and linking the Boc group to the nitrogen atom. researchgate.net

Conformational Analysis: The six-membered morpholine ring typically adopts a chair conformation. NMR spectroscopy, particularly through-space techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), can provide insights into the preferred conformation and the orientation of the substituents (methyl and carboxylic acid groups). auremn.org.brmdpi.com By observing NOE correlations between protons, it is possible to determine their spatial proximity. For instance, observing an NOE between the methyl group protons and specific axial or equatorial protons on the morpholine ring can help establish the methyl group's orientation as either axial or equatorial. This analysis provides a detailed picture of the molecule's three-dimensional structure in solution.

| NMR Experiment | Structural Feature | Expected Observation |

|---|---|---|

| ¹H NMR | Boc Group (-C(CH₃)₃) | Singlet, ~1.4 ppm, 9H |

| ¹H NMR | Methyl Group (-CH₃) | Singlet, variable shift, 3H |

| ¹H NMR | Morpholine Ring (-CH₂-) | Multiple signals (multiplets), ~3.0-4.0 ppm |

| ¹H NMR | Carboxylic Acid (-COOH) | Broad singlet, >10 ppm, 1H |

| ¹³C NMR | Carbonyls (Boc & COOH) | Signals in the range of 150-180 ppm |

| HSQC | C-H Connectivity | Cross-peaks correlating each proton with its directly attached carbon |

| HMBC | Long-Range Connectivity | Cross-peaks confirming C3-CH₃, C3-COOH, and N-Boc linkages |

| NOESY | Conformation | Cross-peaks indicating spatial proximity between methyl and ring protons, defining substituent orientation |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a critical technique for confirming the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. nih.gov

Molecular Weight Confirmation: Using a soft ionization technique like Electrospray Ionization (ESI), the molecular weight is confirmed by observing the molecular ion or related adducts. For this compound (Molecular Formula: C₁₁H₁₉NO₅, Molecular Weight: 245.27 g/mol ), the high-resolution mass spectrum would typically show protonated [M+H]⁺ (m/z 246.12) or sodiated [M+Na]⁺ (m/z 268.10) ions, allowing for precise mass determination and empirical formula confirmation.

Fragmentation Pathway Analysis: Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the parent ion. The fragmentation pathways provide corroborating evidence for the proposed structure. For this compound, characteristic fragmentation would involve the labile N-Boc protecting group and the carboxylic acid moiety. libretexts.org

Loss of the tert-butyl group: A primary fragmentation pathway often involves the loss of isobutylene (B52900) (56 Da) from the Boc group, leading to a carbamic acid intermediate which can then lose CO₂.

Loss of the entire Boc group: Cleavage can result in the loss of the entire tert-butoxycarbonyl group (101 Da).

Decarboxylation: The loss of carbon dioxide (44 Da) from the carboxylic acid function is another common fragmentation pathway.

Ring Cleavage: Further fragmentation can involve the cleavage of the morpholine ring itself.

Analyzing these neutral losses and resulting fragment ions helps to piece together the molecule's structure.

| m/z (calculated for [M+H]⁺) | Proposed Fragment | Description of Loss |

|---|---|---|

| 246.12 | [C₁₁H₂₀NO₅]⁺ | Parent Ion (Protonated Molecule) |

| 190.06 | [C₇H₁₂NO₅]⁺ | Loss of isobutylene (C₄H₈, 56 Da) |

| 146.07 | [C₆H₁₂NO₃]⁺ | Loss of isobutylene and CO₂ (100 Da total) |

| 145.09 | [C₆H₁₃NO₃]⁺ | Loss of the Boc group (C₅H₉O₂, 101 Da) |

| 202.13 | [C₁₀H₂₀NO₃]⁺ | Loss of CO₂ (44 Da) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and straightforward method used to identify the key functional groups present in this compound. The IR spectrum provides a characteristic fingerprint of the molecule based on the vibrations of its chemical bonds. spectroscopyonline.com

The key functional groups in this molecule are the carboxylic acid, the carbamate (B1207046) (from the Boc group), the ether (in the morpholine ring), and the alkane C-H bonds. Each of these groups has a characteristic absorption band in the IR spectrum.

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer. openstax.org

C-H Stretch (Alkyl): Absorptions in the 3000-2850 cm⁻¹ range correspond to the C-H stretching vibrations of the methyl group and the CH₂ groups of the morpholine ring. pressbooks.pub

C=O Stretch (Carbonyls): Two strong carbonyl absorption bands are expected. The carbamate C=O from the Boc group typically absorbs around 1740-1680 cm⁻¹. The carboxylic acid C=O absorbs strongly around 1725-1700 cm⁻¹. libretexts.orgechemi.com These two bands may be distinct or overlap to form a broad, intense peak.

C-O Stretch (Ether, Carboxylic Acid, Carbamate): Multiple strong bands in the 1300-1000 cm⁻¹ region correspond to the C-O stretching vibrations from the morpholine ring's ether linkage, the carboxylic acid, and the carbamate group. spectroscopyonline.com

The presence of this combination of characteristic peaks provides strong evidence for the structure of this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Strong, Very Broad |

| Alkyl (Methyl, Morpholine) | C-H stretch | 3000 - 2850 | Medium to Strong |

| Carbamate (Boc) & Carboxylic Acid | C=O stretch | 1740 - 1680 | Strong |

| Ether, Carboxylic Acid, Carbamate | C-O stretch | 1300 - 1000 | Strong |

Computational and Theoretical Investigations of N Boc 3 Methylmorpholine 3 Carboxylic Acid and Its Derivatives

Molecular Modeling and Conformational Analysis of the Morpholine (B109124) Ring System

The morpholine ring, a six-membered saturated heterocycle containing oxygen and nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its three-dimensional shape is crucial for its interaction with biological targets. Molecular modeling and conformational analysis are employed to determine the most stable arrangements (conformers) of the morpholine ring system in N-Boc-3-methylmorpholine-3-carboxylic acid.

The conformational landscape of the morpholine ring is typically dominated by chair and boat forms, with the chair conformation generally being the most stable. The presence of substituents, such as the N-Boc group and the methyl and carboxylic acid groups at the C3 position, introduces steric and electronic effects that influence the ring's preferred geometry. Computational methods like molecular mechanics (MM) and quantum mechanics (QM) are used to calculate the energies of different conformers. For instance, studies on similar morpholine-derived peptidomimetics have utilized molecular mechanics algorithms to find the lowest energy conformers. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, combined with computational modeling, is a powerful approach to validate theoretical predictions. nih.gov For example, Nuclear Overhauser Effect (NOESY) data can provide key insights into the spatial proximity of protons, which helps to confirm the relative orientation of substituents (axial vs. equatorial) in the lowest energy conformer. researchgate.net In related morpholinone scaffolds, structural analysis has shown a half-chair conformation where substituents can occupy specific axial or equatorial positions to minimize steric strain. nih.gov

| Computational Method | Objective | Key Findings/Applications | Reference |

|---|---|---|---|

| Molecular Mechanics (e.g., AMMP) | Calculation of lowest energy conformers. | Identifies stable conformations such as chair, half-chair, and boat forms. Used for initial, rapid conformational searches. | nih.gov |

| Quantum Mechanics (e.g., DFT) | Provides more accurate energy calculations and electronic properties. | Refines the geometries and relative energies of conformers predicted by molecular mechanics. | frontiersin.org |

| NMR Spectroscopy Correlation | Experimental validation of theoretical models. | NOESY data helps determine the orientation (axial/equatorial) of substituents, confirming predicted structures. | nih.govresearchgate.net |

| Principal Moments of Inertia (PMI) Analysis | Characterization of the 3D shape and chemical space occupied by the molecule. | Assesses the structural diversity and rod-sphere-disc character of a library of morpholine derivatives. | nih.gov |

Theoretical Studies of Reaction Mechanisms in the Synthesis and Transformation of this compound

Understanding the mechanisms of chemical reactions is fundamental to optimizing synthetic routes and developing new transformations. Theoretical studies, particularly using Density Functional Theory (DFT), allow for the detailed exploration of reaction pathways, transition states, and intermediates involved in the synthesis and modification of this compound. frontiersin.orgnih.gov

The synthesis of the morpholine ring often involves the cyclization of acyclic precursors, such as vicinal amino alcohols. researchgate.net For N-Boc protected substrates, intramolecular cyclization via an SN2 mechanism is a common strategy. unimi.it Computational studies can model this process by:

Mapping the Potential Energy Surface: Identifying the lowest energy path from reactants to products.

Locating Transition States: Calculating the structure and energy of the highest point along the reaction coordinate, which determines the reaction rate.

Analyzing Intermediates: Characterizing the stability of any species formed during the reaction.

For example, in the synthesis of a 3-hydroxymethylmorpholine, the cyclization of a tosylated precursor was achieved by deprotonating the N-Boc protected carbamate (B1207046) with a base like sodium hydride. unimi.it Theoretical models can elucidate the role of the base, the solvent, and the nature of the leaving group in facilitating the ring-closing step.

Transformations of the carboxylic acid moiety or modifications to the morpholine ring itself can also be investigated. DFT calculations can predict the regioselectivity and stereoselectivity of reactions, guiding the choice of reagents and conditions to achieve the desired outcome. frontiersin.org

| Reaction Type | Acyclic Precursor Example | Aspects Studied Theoretically | Reference |

|---|---|---|---|

| Intramolecular SN2 Cyclization | N-Boc protected amino alcohol with a leaving group (e.g., tosylate). | Transition state geometry and energy barrier, role of the base, solvent effects on reaction rate. | unimi.it |

| Ring Opening of Epoxides | Reaction of an N-Boc protected amine with a substituted epoxide. | Regioselectivity of the nucleophilic attack on the epoxide ring. | researchgate.netnih.gov |

| Functional Group Transformation | Esterification or amidation of the carboxylic acid group. | Mechanism of catalyst action, stability of tetrahedral intermediates. | researchgate.net |

In Silico Approaches for Scaffold Exploration and Virtual Screening in Chemical Design

The this compound scaffold serves as a valuable starting point for the design of new molecules with potential applications in drug discovery and materials science. In silico techniques like virtual screening (VS) are computational methods used to search large libraries of small molecules to identify those that are most likely to bind to a biological target. nih.govmdpi.com

Virtual screening can be broadly categorized into two approaches:

Structure-Based Virtual Screening (SBVS): This method requires the three-dimensional structure of the target protein. semanticscholar.org Derivatives of the morpholine scaffold are computationally "docked" into the active site of the target, and their binding affinity is estimated using scoring functions. This allows for the prioritization of compounds for synthesis and biological testing. mdpi.comsemanticscholar.org

Ligand-Based Virtual Screening (LBVS): When the target structure is unknown, LBVS uses the properties of known active molecules. A model, such as a pharmacophore or a Quantitative Structure-Activity Relationship (QSAR) model, is built based on the features of known binders. This model is then used to screen a virtual library of morpholine derivatives to find new compounds with similar, activity-enhancing properties. rsc.org

Scaffold exploration involves systematically modifying the core this compound structure to generate a virtual combinatorial library. nih.gov These modifications can include altering substituents on the ring, changing the stereochemistry, or replacing the carboxylic acid with other functional groups. This process allows for the exploration of a vast chemical space to identify derivatives with optimized properties, such as improved binding affinity, selectivity, or better pharmacokinetic profiles. nih.govresearchgate.net

| Step | Description | Computational Tools/Techniques | Reference |

|---|---|---|---|

| 1. Library Generation | Create a virtual library of derivatives based on the this compound scaffold. | Combinatorial library enumeration software. | nih.gov |

| 2. Target/Model Preparation | Prepare the 3D structure of the biological target (for SBVS) or build a predictive model based on known ligands (for LBVS). | Protein preparation tools, pharmacophore modeling software, QSAR model builders. | semanticscholar.org |

| 3. Virtual Screening | Dock the library against the target or filter it through the ligand-based model. | Molecular docking software (e.g., AutoDock, GOLD), similarity search algorithms. | mdpi.com |

| 4. Hit Selection & Post-Processing | Rank the compounds based on scores and visually inspect the binding modes. Filter for desirable physicochemical properties (ADME). | Scoring functions, molecular dynamics (MD) simulations, ADME prediction tools. | nih.govresearchgate.net |

Q & A

Q. How to integrate this compound into solid-phase synthesis workflows?

- Methodological Answer : Immobilize on Wang resin via ester linkage. Optimize swelling properties with DMF/DCM mixtures. Cleavage with TFA/H2O (95:5) yields the free acid. Monitor loading efficiency via Fmoc quantification .

Data Analysis & Contradiction Management

Q. Why do NMR spectra of this compound vary between deuterated solvents?

Q. How to address discrepancies in reported melting points?

Q. What computational models predict its reactivity in nucleophilic acyl substitution?

Q. How to evaluate its metabolic stability in vitro?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.